molecular formula C23H17Cl2NO5 B2539670 4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one CAS No. 946386-94-3

4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B2539670
CAS No.: 946386-94-3
M. Wt: 458.29
InChI Key: YRNLFQGQUVCRGF-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a lead compound for drug development, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one include other azetidinones and related lactams. Examples include:

  • 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one
  • 4-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)azetidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the benzodioxolyl, dichlorophenoxy, and methoxyphenyl groups. These structural elements may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO5/c1-28-16-6-4-15(5-7-16)26-21(13-2-8-19-20(10-13)30-12-29-19)22(23(26)27)31-18-9-3-14(24)11-17(18)25/h2-11,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNLFQGQUVCRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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